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Compound of Interest

Compound Name: Crisugabalin

Cat. No.: B12431374

An In-depth Guide to the Preclinical and Clinical Profile of a Novel Gabapentinoid

Crisugabalin (also known as HSK16149) is an investigational new drug emerging as a
promising therapeutic candidate for the management of neuropathic pain. As a next-generation
gabapentinoid, it exhibits a distinct pharmacological profile that suggests potential advantages
over existing therapies. This technical guide provides a comprehensive overview of the
background, mechanism of action, preclinical pharmacology, and clinical trial data for
Crisugabalin, tailored for researchers, scientists, and drug development professionals.

Core Background and Mechanism of Action

Crisugabalin is a selective ligand for the a24-1 subunit of voltage-gated calcium channels
(VGCCs), a key target in the pathophysiology of neuropathic pain.[1] Similar to other
gabapentinoids like pregabalin, Crisugabalin's primary mechanism of action involves binding
to this subunit, which in turn modulates calcium influx into presynaptic nerve terminals.[1] This
reduction in calcium entry leads to a decreased release of excitatory neurotransmitters, such as
glutamate and substance P, ultimately dampening neuronal hyperexcitability and alleviating
pain.[1]

Notably, preclinical studies have demonstrated that Crisugabalin possesses a significantly
higher binding affinity for the a24-1 subunit compared to pregabalin.[1] This enhanced potency
may translate to greater efficacy at lower doses and a potentially improved side-effect profile.
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Caption: Mechanism of action of Crisugabalin at the presynaptic terminal.

Preclinical Pharmacology

Crisugabalin has undergone extensive preclinical evaluation to characterize its efficacy and
safety profile in various animal models of neuropathic pain.

Binding Affinity
In vitro binding assays have confirmed Crisugabalin's high affinity for the a24-1 subunit of
VGCCs.

Binding Affinity (IC50) for

Compound Reference
026-1

Crisugabalin 4.0 nM [1]

Pregabalin 92.0 nM [1]

In Vivo Efficacy in Neuropathic Pain Models

Crisugabalin has demonstrated significant analgesic effects in two well-established rat models
of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Streptozotocin (STZ2)-
induced diabetic neuropathy model.

Minimum Duration of
. Effective Dose @ MED - Action
Animal Model . ) . Reference
(MED) - Pregabalin (Crisugabalin
Crisugabalin at 30 mg/kg)
Chronic
Constriction 10 mg/kg 30 mg/kg Not specified
Injury (CCI)
STZ-induced
Diabetic 10 mg/kg 30 mg/kg Up to 24 hours
Neuropathy
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Safety Pharmacology

Preclinical safety studies have indicated that Crisugabalin has a favorable therapeutic index.
Notably, the brain tissue exposure to Crisugabalin was found to be 18-fold lower than that of
pregabalin, suggesting a potentially better neurotoxicity profile.[2]

Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used method to induce neuropathic pain.
o Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized.

o Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose
ligatures of chromic gut suture are tied around the nerve with a spacing of about 1 mm
between each ligature.[3] The ligatures are tightened to a degree that causes a slight
constriction of the nerve without arresting epineural blood flow.[3] The muscle and skin layers
are then closed.

» Pain Behavior Assessment: Mechanical allodynia is typically assessed using von Frey
filaments. The paw withdrawal threshold in response to the application of filaments of varying
stiffness to the plantar surface of the hind paw is measured. A significant decrease in the
withdrawal threshold in the ligated paw compared to the contralateral paw or baseline
indicates the presence of neuropathic pain.[4]

Experimental Workflow for the CCI Model

Anesthetize Rat Expose Sciatic Nerve Suture and Assess Mechanical Allodynia
and Apply Ligatures Allow Recovery (von Frey Filaments)

Click to download full resolution via product page

Caption: Workflow for the Chronic Constriction Injury (CCI) model.
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Streptozotocin (STZ)-Induced Diabetic Neuropathy
Model in Rats

This model is used to mimic the neuropathic pain associated with diabetes.

 Induction of Diabetes: Adult male Sprague-Dawley rats are injected with a single
intraperitoneal dose of STZ (typically 50-65 mg/kg) dissolved in citrate buffer.[5] Control
animals receive the vehicle only.

o Confirmation of Diabetes: Blood glucose levels are monitored regularly. Animals with blood
glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are
considered diabetic.[6]

» Development of Neuropathy: Neuropathic pain behaviors, such as mechanical allodynia and
thermal hyperalgesia, typically develop over several weeks following the induction of
diabetes.

o Pain Behavior Assessment: Mechanical allodynia is assessed using von Frey filaments as
described for the CCIl model. Thermal hyperalgesia can be measured by assessing the
latency of paw withdrawal from a radiant heat source.[7]

Clinical Development

Crisugabalin has progressed to late-stage clinical trials for the treatment of various
neuropathic pain conditions.

Phase 3 Trial in Postherpetic Neuralgia (NCT05140863)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of
Crisugabalin in adults with postherpetic neuralgia.[8][9]
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Parameter

Details

Study Design

Multicenter, randomized, double-blind, placebo-
controlled, parallel-group study with a 12-week
double-blind treatment period followed by a 14-

week open-label extension.[1][9]

Patient Population

366 adults with postherpetic neuralgia and an
average daily pain score (ADPS) of >4 on an

11-point Numeric Pain Rating Scale.[1][10]

Inclusion Criteria

Age 18-75 years, pain present for >1 month
after healing of herpes zoster rash, VAS pain

score 240 mm at screening.[8]

Exclusion Criteria

Peripheral neuropathy unrelated to PHN, severe
hematologic, hepatic, or renal dysfunction,
uncontrolled diabetes, history of substance
abuse, failure to respond to previous treatment

with high-dose pregabalin or gabapentin.[1][8]

Treatment Arms

- Crisugabalin 40 mg/day (20 mg BID) (n=121) -
Crisugabalin 80 mg/day (40 mg BID) (n=121) -
Placebo (n=124)[1][9]

Primary Endpoint

Change from baseline in the Average Daily Pain
Score (ADPS) at week 12.[1][9]

Secondary Endpoints

Responder rates (=30% and =50% reduction in
ADPS), weekly change in ADPS, change in
Short-Form McGill Pain Questionnaire (SF-
MPQ) scores.[1]

Key Efficacy Results

Both doses of Crisugabalin demonstrated a
statistically significant improvement in ADPS
compared to placebo at week 12.[9][10] - 40
mg/day: Least squares mean difference of -1.1
vs placebo. - 80 mg/day: Least squares mean

difference of -1.5 vs placebo.[1]
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Crisugabalin was well tolerated. Treatment-
Safety and Tolerability emergent adverse events included dizziness,
afety and Tolerabili _ _ _ _
hyperuricemia, weight gain, and somnolence.[2]

No new safety concerns were identified.[1][9]

Phase 2/3 Trial in Diabetic Peripheral Neuropathic Pain
(NCT04647773)

This adaptive design study assessed the efficacy and safety of Crisugabalin in patients with

painful diabetic peripheral neuropathy.[11]
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Parameter

Details

Study Design

Multicenter, randomized, double-blind, placebo-
and active-controlled adaptive Phase 2/3 study.
[10][11]

Patient Population

596 patients with diabetes and clinical
manifestations of diabetes-related neuropathic
pain.[10][11]

Inclusion Criteria

Age 18-75 years, diagnosis of diabetes,
baseline Visual Analog Scale (VAS) pain score
of 40-90 mm, stable blood glucose control for at

least 3 months prior to screening.[11]

Exclusion Criteria

Severe comorbidities, known allergies to the

study medication.[11]

Treatment Arms

- Crisugabalin 40 mg/day (20 mg BID) (n=178) -
Crisugabalin 80 mg/day (40 mg BID) (n=179) -
Placebo (n=177) - Pregabalin 300 mg/day
(titrated to 150 mg BID) (n=62)[10][11]

Primary Endpoint

Change in the Average Daily Pain Score
(ADPS) over a 13-week treatment period.[10]
[11]

Secondary Endpoints

Changes in the Numeric Rating Scale (NRS)
and the Daily Sleep Interference Score (DSIS)
during the first two weeks of treatment.[10][11]

Key Efficacy Results

Both doses of Crisugabalin showed statistically
significant reductions in ADPS compared to
placebo starting from week 1 and continuing
through week 13.[10] Significant pain relief with
Pregabalin was observed from week 6.[10][11]
Crisugabalin also demonstrated significant
improvements in NRS and DSIS scores as early

as day 2 of administration.[10]
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Safety and Tolerability Crisugabalin was well-tolerated, with a low
afety and Tolerabili
Y incidence of serious adverse events.[12]

Clinical Trial Workflow (NCT05140863)
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Caption: Workflow of the Phase 3 clinical trial for Crisugabalin in postherpetic neuralgia.

Pharmacokinetics
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The pharmacokinetic profile of Crisugabalin has been investigated in Phase 1 clinical trials
involving healthy subjects and individuals with varying degrees of renal impairment.

| Kinetics i " bi

Parameter Value Reference

Time to Maximum
) 1.5-1.7 hours [12]
Concentration (Tmax)

Half-life (t1/2) 3.7 - 6.4 hours [12]

Primarily renal (70.84% -
Excretion 83.53% unchanged in urine [12]
within 48 hours)

AUC and Cmax are dose-
) ) proportional in the 5-120 mg
Dose Proportionality ) [12]
single-dose range and 15-80

mg multiple-dose range.

) Minimal accumulation after
Accumulation o ] [12]
repeated administration.

Pharmacokinetics in Renal Impairment

A study in subjects with varying degrees of renal function demonstrated that the systemic
exposure to Crisugabalin increases with the severity of renal impairment.[13]

. Change in Cmax Change in AUCO-inf
Renal Function Reference
(vs. Normal) (vs. Normal)
Mild Impairment +6.00% +14.63% [13]
Moderate Impairment +13.83% +119.57% [13]
Severe Impairment +21.63% +272.61% [13]

These findings suggest that dose adjustments may be necessary for patients with moderate to
severe renal impairment.[13] It is recommended that the dose be decreased by approximately
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50% for every 50% decline in glomerular filtration rate (GFR).[13]

Conclusion

Crisugabalin is a novel gabapentinoid with a promising preclinical and clinical profile for the
treatment of neuropathic pain. Its high affinity for the a24-1 subunit of VGCCs, coupled with a
favorable pharmacokinetic and safety profile, positions it as a potentially valuable therapeutic
option. The completed Phase 3 trials in postherpetic neuralgia and diabetic peripheral
neuropathic pain have demonstrated its efficacy and safety. Further clinical development and
regulatory review will ultimately determine the role of Crisugabalin in the management of
chronic pain conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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